Maleimide-DOTA-GA

Descripción

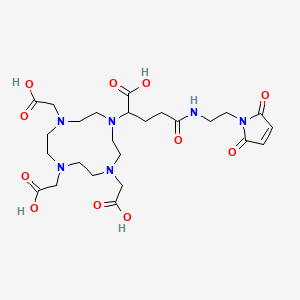

Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFVHQBEMKKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization Pathways of Maleimide Dota Ga

De Novo Synthetic Routes for the Maleimide-DOTA Chelator Scaffold

The foundation of Maleimide-DOTA-GA is the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, which is modified to include a glutaric acid (GA) linker and a maleimide (B117702) group. The synthesis is a multistep process requiring precise control over reaction conditions to achieve the desired product with high purity.

The synthesis of the DOTA-GA core, a derivative of DOTA, typically begins with the commercially available cyclen (1,4,7,10-tetraazacyclododecane). One of the secondary amines of the cyclen is first monoalkylated. mdpi.com A common strategy involves reacting cyclen with an orthogonally protected bromoacetate (B1195939) derivative. mdpi.com This is followed by the full N-alkylation of the remaining secondary amines with tert-butyl bromoacetate. mdpi.com

A key intermediate in the synthesis of the DOTA-GA scaffold is DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid). The synthesis of DOTAGA can be achieved by monoalkylating one of the amine groups on the cyclen with 2-bromo-glutaric-1-tert-butyl-5-benzylester, followed by full N-alkylation with tert-butyl bromoacetate. mdpi.com The benzyl (B1604629) protecting group can then be selectively removed through hydrogenation with a Pd/C catalyst. mdpi.com An alternative and efficient method for creating a reactive DOTA-GA intermediate is the formation of DOTAGA-anhydride by reacting DOTAGA with acetic anhydride (B1165640). researchgate.net This anhydride is a versatile building block for further functionalization. researchgate.net

The introduction of the maleimide functionality can be achieved by reacting the DOTA-GA core with a suitable maleimide-containing linker. For instance, a DOTA-GA derivative with a free amine can be reacted with a maleimidohexanoic acid N-hydroxysuccinimide ester. This reaction forms a stable amide bond, linking the maleimide group to the chelator scaffold.

Table 1: Key Intermediates and Reagents in the Synthesis of the this compound Scaffold

| Intermediate/Reagent | Role in Synthesis | Reference |

| Cyclen | Starting macrocyclic framework | mdpi.com |

| Orthogonally protected bromoacetate | Monoalkylation of cyclen to introduce a site for further functionalization | mdpi.com |

| Tert-butyl bromoacetate | Alkylation of the remaining secondary amines of cyclen | mdpi.com |

| 2-bromo-glutaric-1-tert-butyl-5-benzylester | Introduction of the glutaric acid moiety with orthogonal protection | mdpi.com |

| DOTAGA-anhydride | A reactive intermediate for facile coupling reactions | researchgate.net |

| Maleimidohexanoic acid N-hydroxysuccinimide ester | Introduction of the maleimide functionality | unirioja.es |

Orthogonal protection is a critical strategy in the synthesis of complex molecules like this compound, as it allows for the selective deprotection and modification of one functional group without affecting others. fiveable.me In the synthesis of the DOTA-GA core, the use of different protecting groups for the carboxylic acid functionalities, such as tert-butyl esters and benzyl esters, is a prime example of this strategy. mdpi.com

The tert-butyl groups are typically stable under a variety of reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA). nih.gov The benzyl group, on the other hand, can be selectively cleaved by catalytic hydrogenation. mdpi.com This orthogonal protection scheme allows for the selective deprotection of one carboxyl group on the glutaric acid linker, which can then be activated for coupling to the GA-moiety, while the DOTA carboxylates remain protected. mdpi.com

The maleimide group itself serves as an orthogonal functional group. nih.gov It is specifically reactive towards thiol (sulfhydryl) groups, allowing for the chemoselective conjugation of a thiol-containing GA-moiety under mild conditions, without interfering with other functional groups like amines. nih.govnih.gov

Optimized Reaction Protocols for Covalent Integration of the GA-Moiety with Maleimide-DOTA Conjugates

The final step in the synthesis of the complete this compound compound is the covalent attachment of the targeting GA-moiety. This is typically achieved through highly specific and efficient bioconjugation reactions.

The choice of conjugation chemistry depends on the available functional groups on the GA-moiety. If the GA-moiety contains a primary amine, an amide bond can be formed with a deprotected carboxylic acid on the this compound precursor. This reaction is typically mediated by coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOBt (1-hydroxybenzotriazole), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). mdpi.comnih.govluxembourg-bio.com

However, the most common and highly chemoselective method for conjugating a GA-moiety to a this compound scaffold is through the reaction of the maleimide group with a thiol group present on the GA-moiety. nih.govnih.gov This Michael addition reaction proceeds readily at a pH range of 6.5-7.5 to form a stable thioether bond. tocris.com This approach is particularly advantageous as the sulfhydryl group is relatively rare in biomolecules, allowing for site-specific labeling. nih.gov For proteins, this often involves the reduction of existing disulfide bonds to generate free thiols or the introduction of a cysteine residue at a specific site. nih.gov

Table 2: Common Bioconjugation Reactions for GA-Ligand Attachment

| Reaction Type | Functional Group on this compound | Functional Group on GA-moiety | Key Reagents/Conditions | Reference |

| Amide Coupling | Carboxylic Acid | Amine | HATU, HOBt, EDC, DIPEA | mdpi.comnih.gov |

| Michael Addition | Maleimide | Thiol (Sulfhydryl) | pH 6.5-7.5 buffer | nih.govnih.govtocris.com |

The purification of this compound precursors and the final conjugate is crucial to ensure high purity and for subsequent applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of DOTA-peptide conjugates. nih.govnih.govnih.gov By using a C18 column and a gradient of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as TFA, it is possible to separate the desired product from starting materials, reagents, and byproducts. nih.govnih.gov Size-exclusion chromatography can also be employed, particularly for larger biomolecule conjugates. nih.gov

Considerations for Reproducible and Scalable Synthesis in Research Contexts

For the synthesis of this compound to be useful in a research setting, it must be reproducible and, to some extent, scalable. Reproducibility is ensured by carefully controlling reaction parameters such as temperature, reaction time, stoichiometry of reagents, and pH. nih.gov The use of automated synthesis modules can enhance reproducibility and reduce operator variability. drugdiscoveryonline.com

Scalability involves adapting the synthesis from a milligram to a gram scale. This requires optimization of reaction conditions to maintain high yields and purity. For instance, in solid-phase peptide synthesis of DOTA-peptide conjugates, the choice of resin and coupling reagents is critical for efficient synthesis. nih.gov Purification methods also need to be scalable; for example, moving from analytical to preparative HPLC columns. nih.gov In the context of radiopharmaceutical precursors, ensuring high chemical and radiochemical purity is paramount, and manufacturing processes should be designed to meet these stringent requirements. drugdiscoveryonline.comiaea.org The logistics of handling short-lived isotopes also necessitate efficient and rapid synthesis and purification protocols. drugdiscoveryonline.com

Advanced Bioconjugation Strategies Employing Maleimide Dota Ga

Thiol-Maleimide Click Chemistry: Principles, Kinetics, and Applications

Thiol-maleimide "click" chemistry is a highly efficient and selective reaction that forms the basis for conjugating Maleimide-DOTA-GA to biomolecules. researchgate.netacs.orgrsc.org This reaction's rapid kinetics and specificity for thiol groups make it an invaluable tool for creating well-defined bioconjugates. researchgate.netresearchgate.net

Reaction Mechanism and Optimal Conditions for Cysteine Residue Modification

The fundamental reaction between a maleimide (B117702) and a thiol group is a Michael addition. papyrusbio.com In this process, the maleimide acts as the Michael acceptor, and the thiolate anion, the deprotonated form of the thiol, serves as the Michael donor. papyrusbio.com The reaction proceeds via conjugate addition to form a stable thiosuccinimide adduct, which is a thioether bond. papyrusbio.com

Several factors influence the rate and efficiency of this reaction. The pH of the reaction medium is a critical parameter. The reaction is most effective in the pH range of 6.5 to 7.5. thermofisher.com Within this window, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as hydrolysis of the maleimide ring, which becomes more prevalent at alkaline pH (>8.5). thermofisher.com The choice of solvent and the presence of initiators or catalysts can also impact the reaction kinetics and mechanism. researchgate.netrsc.org While the reaction can proceed without a catalyst, particularly in polar solvents that promote thiolate ion formation, the use of a base can accelerate the process. nih.gov

For the modification of cysteine residues in proteins and peptides, the low natural abundance of cysteine allows for highly selective labeling. papyrusbio.com If the cysteine residues are involved in disulfide bonds, a reduction step using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) is necessary to generate the free thiol groups required for conjugation. thermofisher.comacs.orgglpbio.com

However, it is important to be aware of potential side reactions. One such reaction is the thiazine (B8601807) rearrangement, which can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine. bachem.compharmiweb.com This intramolecular rearrangement can lead to the formation of a six-membered thiazine ring, complicating the purification and characterization of the final conjugate. bachem.compharmiweb.com

Assessment of Specificity and Efficiency in Conjugating this compound to Thiolated Biomolecules

The thiol-maleimide reaction is renowned for its high specificity. Maleimides show a strong preference for reacting with sulfhydryl groups over other functional groups commonly found in biomolecules, such as amines, under physiological conditions. thermofisher.combiosyn.com This high chemoselectivity ensures that the DOTA-GA chelator is attached to the intended cysteine residue, preserving the biological activity of the parent molecule. smolecule.com

The efficiency of the conjugation reaction is typically high, often reaching quantitative or near-quantitative yields under optimized conditions. academie-sciences.fr Researchers have demonstrated successful conjugation of this compound to a variety of thiolated biomolecules, including peptides and proteins. smolecule.comacademie-sciences.fr For instance, studies have shown that the reaction between maleimide groups on nanoparticles and a cyclic RGDfK peptide reached a conjugation efficiency of 84 ± 4% within 30 minutes at room temperature. biosyn.com Another study reported a 100% grafting rate of DOTAGA-maleimide to a peptide, regardless of the initial molar ratio. academie-sciences.fr

The progress and efficiency of the conjugation can be monitored using various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and capillary electrophoresis (CE). academie-sciences.fr These methods allow for the separation and identification of the starting materials, the desired conjugate, and any potential side products, ensuring the purity and homogeneity of the final bioconjugate.

Role of Linker Chemistry in Modulating Conjugate Stability and Biological Efficacy

Design and Selection of Interfacial Linker Moieties Between the Chelator and Targeting Ligand

The design of the linker involves careful consideration of several factors, including its length, flexibility, and hydrophilicity. frontiersin.orgnih.gov These properties can impact the pharmacokinetics of the radiopharmaceutical, affecting its biodistribution and clearance from the body. researchgate.net For example, incorporating flexible and hydrophilic linkers, such as oligo-oxyethylene chains, can increase the amphipathicity of the conjugate and alleviate potential steric hindrance during chelation. nih.gov

Furthermore, the linker can be designed to be either cleavable or non-cleavable. acs.org Cleavable linkers are designed to release the payload (in this case, the radiolabeled DOTA-GA) at the target site, which can be advantageous for certain therapeutic applications. nih.gov Non-cleavable linkers, on the other hand, ensure that the chelator remains attached to the targeting moiety, which is often preferred for imaging applications.

In Vitro Stability Profiling of this compound Conjugates in Physiologically Relevant Media

Assessing the stability of this compound conjugates in vitro is a critical step in their development. These studies are typically performed in physiologically relevant media, such as phosphate-buffered saline (PBS) and human or animal serum, to mimic the conditions the conjugate will encounter in the body. acs.orgmdpi.com

Several studies have demonstrated the high in vitro stability of DOTA-maleimide based conjugates. For example, radiolabeled conjugates have shown excellent stability in both PBS and fetal bovine serum (FBS). acs.org In one study, mAb conjugates with a cysteine-maleimide linker showed that 92% of lutetium-175 remained bound after 24 hours of incubation in mouse serum. mdpi.com Another study reported that a 68Ga-labeled maleimide-DOTA conjugate bound to human serum albumin ([68Ga]Ga-DM-HSA) showed high stability after 2 hours of incubation in both saline and serum. researchgate.net

The stability is often assessed by techniques like radio-HPLC or iTLC, which can separate the intact conjugate from any free radiometal or degradation products. acs.orgresearchgate.net These stability profiles provide crucial information about the suitability of the conjugate for in vivo applications, ensuring that the radiolabel remains securely chelated and attached to the targeting biomolecule until it reaches its intended destination.

Methodologies for Preparing this compound Conjugates with Diverse Biomolecules (Peptides, Proteins, Antibodies, Nanoparticles)

The versatility of the thiol-maleimide click chemistry allows for the conjugation of this compound to a wide range of biomolecules, each presenting unique considerations for the conjugation strategy.

Peptides: The conjugation of this compound to peptides is a common application. biosyn.comacademie-sciences.fr Typically, a cysteine residue is incorporated into the peptide sequence at a specific site to allow for directed conjugation. academie-sciences.fr The general procedure involves dissolving the peptide and this compound in a suitable buffer, often at a slightly acidic to neutral pH (e.g., pH 5.5-7.4), and allowing the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 37°C). acs.orgacademie-sciences.fr The reaction time can vary from minutes to hours. biosyn.com Purification of the resulting peptide-DOTA-GA conjugate is often achieved using techniques like dialysis or chromatography. academie-sciences.fr

Proteins and Antibodies: The principles for conjugating this compound to larger proteins and antibodies are similar to those for peptides. papyrusbio.comglpbio.com If the protein contains accessible native cysteine residues, these can be targeted directly. papyrusbio.com More commonly, disulfide bonds within the protein are reduced to generate free thiols for conjugation. thermofisher.comglpbio.com This requires a controlled reduction step to avoid complete denaturation of the protein. Alternatively, thiol groups can be introduced into the protein using other chemical methods. The reaction conditions, including pH, temperature, and molar ratios of the reactants, need to be carefully optimized to ensure efficient conjugation without compromising the protein's structure and function. biosyn.com Purification of the antibody-DOTA-GA conjugate is crucial to remove any unreacted chelator and is typically performed using size-exclusion chromatography. glpbio.com

Nanoparticles: this compound can also be conjugated to the surface of nanoparticles to create targeted imaging or therapeutic agents. biosyn.comfsu.edu The nanoparticles are first functionalized with thiol groups. Then, the maleimide-activated chelator is added to the nanoparticle suspension. The reaction conditions are similar to those used for peptides and proteins, with the reaction typically carried out in an aqueous buffer at room temperature. biosyn.comfsu.edu Purification of the functionalized nanoparticles is essential to remove any unbound this compound and is often achieved through methods like centrifugation or column chromatography. fsu.edu

Table of Reaction Parameters for this compound Conjugation

| Biomolecule | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |

| cRGDfK Peptide | 2:1 | 7.0 | Room Temperature | 30 min | 84 ± 4 | biosyn.com |

| 11A4 Nanobody | 5:1 | 7.4 | Room Temperature | 2 h | 58 ± 12 | biosyn.com |

| Thiol RGD Peptide | - | 7.4-8.3 | 37 | 20 min | - | acs.org |

| Protein | 11:1 | 6.5 | 40 | 1 h | - | glpbio.com |

Note: This table provides examples from the literature and specific conditions may vary depending on the specific biomolecule and experimental setup.

Radiolabeling Chemistry and Preclinical Radiopharmaceutical Formulation with Maleimide Dota Ga

Chelation of Diagnostic and Therapeutic Radionuclides by the DOTA Macrocyclic Core

The DOTA macrocycle is a versatile and highly effective chelator for a range of trivalent radiometals. nih.gov Its remarkable ability to form stable complexes is crucial for the in vivo stability of radiopharmaceuticals, preventing the release of free radiometals that could lead to non-specific radiation exposure. nih.govmdpi.com

Gallium-68 (B1239309) (⁶⁸Ga) Radiolabeling for Positron Emission Tomography (PET) Imaging Agents

Gallium-68 is a positron-emitting radionuclide widely used in PET imaging. The chelation of ⁶⁸Ga by the DOTA component of Maleimide-DOTA-GA conjugates is a well-established process. Typically, the labeling reaction is performed by heating a mixture of the DOTA-conjugated molecule and ⁶⁸GaCl₃ in a buffered solution. acs.org

One study involving a Maleimide-DOTA-monoamide (a structurally similar compound) reported a convenient and efficient labeling process. acs.orgnih.gov The reaction was carried out at 80°C for 15–20 minutes in an ammonium (B1175870) acetate (B1210297) buffer at a pH of 4.5. acs.orgnih.gov This procedure resulted in a high radiochemical yield (RCY) of over 90% and a final radiochemical purity (RCP) exceeding 99% after purification. acs.orgnih.gov The resulting ⁶⁸Ga-labeled compound demonstrated a molar activity of 249.60 ± 68.50 GBq/μmol, indicating a high level of radioactivity per mole of the compound, which is desirable for imaging applications. acs.orgnih.gov

The this compound chelator, once radiolabeled with ⁶⁸Ga, can be conjugated to various biomolecules for targeted PET imaging. smolecule.comacs.org For example, it has been used to label affibody molecules for imaging HER2-expressing tumors and has been explored for labeling a variety of thiol-containing biomolecules like cyclic RGD peptides and folic acid. acs.orgcancer.gov

| Parameter | Value | Reference |

|---|---|---|

| Radionuclide | Gallium-68 (⁶⁸Ga) | acs.orgnih.gov |

| Precursor | Maleimide-monoamide-DOTA | acs.orgnih.gov |

| Temperature | 80°C | acs.orgnih.gov |

| Time | 15–20 min | acs.orgnih.gov |

| pH | 4.5 | acs.orgnih.gov |

| Radiochemical Yield (RCY) | >90% | acs.orgnih.gov |

| Radiochemical Purity (RCP) | >99% (after purification) | acs.orgnih.gov |

| Molar Activity | 249.60 ± 68.50 GBq/μmol | acs.orgnih.gov |

Lutetium-177 (B1209992) (¹⁷⁷Lu) and Yttrium-90 (B1217062) (⁹⁰Y) Radiolabeling for Radioligand Therapy (RLT) Precursors

The DOTA cage is highly effective for chelating therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y). nih.gov These isotopes are beta-emitters used in Radioligand Therapy (RLT) to deliver cytotoxic radiation doses to tumors. frontiersin.org The high stability of the DOTA complex with these radiometals is critical for therapeutic applications to ensure the radiometal remains bound to the targeting molecule. nih.gov

Labeling of DOTA-conjugates with ¹⁷⁷Lu typically involves incubating the precursor with [¹⁷⁷Lu]LuCl₃ at an elevated temperature (e.g., 95°C) for about 30 minutes in a sodium acetate buffer. mdpi.com Similarly, ⁹⁰Y can be chelated using a preformed chelate method, where DOTA-maleimide is first reacted with ⁹⁰YCl₃ at 75°C for 45 minutes before being conjugated to a targeting biomolecule. pnas.org This approach has been used to label monoclonal antibodies and L-RNA molecules. nih.govfrontiersin.orgpnas.org For instance, a DOTA-FAPI-maleimide conjugate was developed and labeled with ¹⁷⁷Lu for targeted therapy research. frontiersin.org

Chelation Strategies for Other Relevant Radiometals (e.g., ¹¹¹In, ⁶⁴Cu, ⁵²Mn)

The versatility of the DOTA chelator extends to other medically relevant radiometals. smolecule.comglpbio.com

Indium-111 (¹¹¹In): DOTA forms highly stable complexes with ¹¹¹In, a gamma-emitter used for Single-Photon Emission Computed Tomography (SPECT) imaging. frontiersin.orgnih.gov Maleimide-DOTA conjugates have been successfully labeled with ¹¹¹In for site-specific labeling of proteins like affibody molecules. nih.gov In one method, this compound was first chelated with ¹¹¹In and then conjugated to a protein. nih.govresearchgate.net This pre-labeling approach avoids exposing the potentially heat-sensitive protein to the high temperatures often required for radiolabeling. nih.govresearchgate.net

Copper-64 (⁶⁴Cu): ⁶⁴Cu is a positron-emitting radionuclide with a longer half-life than ⁶⁸Ga, making it suitable for imaging biological processes that occur over longer periods. DOTA is an effective chelator for ⁶⁴Cu, and DOTA-based conjugates have been developed for ⁶⁴Cu-labeling.

Manganese-52 (⁵²Mn): ⁵²Mn is another emerging positron-emitting radiometal that can be stably chelated by DOTA, offering potential for PET imaging applications.

Radiochemical Purity and In Vitro Stability Assessment of this compound Radiopharmaceuticals

Ensuring the high radiochemical purity and stability of radiopharmaceuticals is a critical quality control step before any preclinical or clinical use. nih.govfrontiersin.org

Chromatographic and Spectroscopic Techniques for Radiochemical Purity Determination

Radiochemical purity (RCP) confirms that the radionuclide is successfully attached to the chelator-biomolecule conjugate and quantifies the amount of free, unchelated radionuclide. mattioli1885journals.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques used for this assessment. mattioli1885journals.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a powerful method that separates the radiolabeled conjugate from impurities based on properties like size or polarity. iaea.org The system uses a chemical detector (like UV) to identify the non-radioactive components and a radioactivity detector to identify the radioactive species. iaea.org For example, in the analysis of a ⁶⁸Ga-labeled maleimide-DOTA compound, HPLC was used to confirm a radiochemical purity of over 99% after purification, with the labeled product showing a distinct retention time compared to the precursor. acs.orgnih.gov For ¹⁷⁷Lu-DOTA-TATE, a common therapeutic agent, HPLC is used to ensure the amount of unchelated [¹⁷⁷Lu]LuCl₃ is below the acceptable limit of 2%. researchgate.net

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method often used for routine quality control. mattioli1885journals.com It separates components based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) with a mobile phase. nih.govfrontiersin.org For instance, ITLC (Instant TLC) can be used to quickly assess the RCP of ⁶⁸Ga-DOTATOC, separating the labeled complex from free ⁶⁸Ga. nih.gov

Evaluation of Radiostability in Serum and Buffer Systems under Physiological Conditions

The stability of a radiopharmaceutical is evaluated by incubating it under physiological conditions (37°C) in relevant biological media, such as human serum or phosphate-buffered saline (PBS), and measuring its integrity over time. acs.orgacs.orgfrontiersin.org

Studies on ⁶⁸Ga-labeled DOTA conjugates have shown high stability. A ⁶⁸Ga-labeled maleimide-monoamide-DOTA remained intact after incubation in saline for up to 120 minutes. acs.org When bound to albumin, it maintained good stability in both saline and serum for at least 2 hours. acs.org Another study showed that while some ⁶⁸Ga-DOTA conjugates can show degradation in mouse serum after 1 hour, others remain highly stable for over 4 hours. snmjournals.org

Therapeutic agents like ¹⁷⁷Lu-DOTA conjugates also exhibit excellent stability. One study found that a ¹⁷⁷Lu-labeled DOTA-peptide was over 97% stable in human plasma after 24 hours and 91.4% stable in acetate buffer after 312 hours. researchgate.net Another ¹⁷⁷Lu-labeled DOTA compound was found to be more than 98% intact in PBS and saline after 14 days and 93% intact in human serum after 9 days. frontiersin.org This high stability is crucial to ensure the radionuclide remains chelated until it reaches its intended target. frontiersin.org

| Radiopharmaceutical | Medium | Time | Remaining Purity/Integrity | Reference |

|---|---|---|---|---|

| [⁶⁸Ga]Ga-maleimide-monoamide-DOTA | Saline | 120 min | Intact | acs.org |

| [⁶⁸Ga]Ga-maleimide-monoamide-DOTA (Albumin-bound) | Saline & Serum | 120 min | Good stability | acs.org |

| [¹⁷⁷Lu]Lu-DOTA-Peptide 2 | Human Plasma | 24 h | >97% | researchgate.net |

| [¹⁷⁷Lu]Lu-DOTA-Peptide 2 | Acetate Buffer | 312 h | 91.4% | researchgate.net |

| [¹⁷⁷Lu]Lu-DOTA-L-Lys(SA.Pam)-PSMA-617 | PBS & Saline | 14 days | >98% | frontiersin.org |

| [¹⁷⁷Lu]Lu-DOTA-L-Lys(SA.Pam)-PSMA-617 | Human Serum | 9 days | 93% | frontiersin.org |

Formulation Considerations for Preclinical Radiopharmaceutical Development

The formulation of a radiopharmaceutical is a critical process that bridges the synthesis of the radiolabeled compound and its preclinical evaluation. For agents utilizing the this compound chelator, formulation involves carefully controlled conditions to ensure the final product is pure, stable, and retains the biological activity of the conjugated biomolecule. Key considerations in the development of a preclinical formulation include the selection of appropriate buffers, pH control, reaction temperature, and robust methods for purification and quality control.

The bifunctional nature of this compound, which combines a DOTA chelating cage with a maleimide (B117702) reactive group, dictates a multi-step formulation process. medchemexpress.comsmolecule.com The DOTA moiety securely complexes with radiometals, while the maleimide group provides a site for specific covalent attachment to thiol (-SH) groups on biomolecules like peptides or proteins. glpbio.comresearchgate.net

Buffer Systems and pH Control

The pH of the reaction medium is a crucial parameter that must be optimized for two distinct processes: radiometal chelation and bioconjugation.

Radiolabeling: The chelation of radiometals like Gallium-68 (⁶⁸Ga) by the DOTA cage is most efficient under acidic conditions. acs.orgmdpi.com Formulations typically use a buffer, such as sodium acetate, to maintain a pH between 3.8 and 5.5. acs.orgsnmjournals.orgmdpi.com This acidic environment facilitates the incorporation of the metal ion into the macrocyclic chelator. mdpi.com

Bioconjugation: The subsequent conjugation of the radiolabeled this compound to a biomolecule via the maleimide-thiol reaction proceeds optimally at a near-neutral to slightly alkaline pH, generally between 7.0 and 8.3. researchgate.netacs.org This pH range ensures that the target cysteine's thiol group is sufficiently deprotonated and nucleophilic to react with the maleimide's double bond. researchgate.net Consequently, a pH adjustment or buffer exchange is often required after the initial radiolabeling step. acs.org For instance, a pre-labeling approach might involve radiolabeling DOTA-maleimide at pH 5.5, followed by adjusting the pH to ~7.4 for conjugation to a thiol-containing peptide. acs.org

Reaction Temperature and Incubation Time

Temperature and incubation time are critical variables that influence the efficiency of the radiolabeling reaction and the integrity of the final product.

Heating for Chelation: Labeling the DOTA chelator with radiometals such as ⁶⁸Ga or Indium-111 (¹¹¹In) often requires heating to overcome the kinetic barrier for metal incorporation. acs.orgnih.gov Reaction temperatures reported in preclinical studies typically range from 50°C to 95°C, with incubation times of 10 to 20 minutes. acs.orgsnmjournals.orgmdpi.com

Biomolecule Stability: A significant formulation challenge is the potential for heat-sensitive biomolecules, particularly larger proteins, to denature at the high temperatures required for labeling. acs.orgnih.gov One study noted that heating a protein (LFn) to 95°C during a direct labeling procedure resulted in a measurable loss of its alpha-helical secondary structure. nih.gov This highlights a critical trade-off between maximizing radiolabeling yield and preserving the biological function of the targeting molecule. An alternative "indirect" or "pre-labeling" strategy, where the this compound is first radiolabeled and then conjugated to the biomolecule under milder temperature conditions (e.g., 37°C), can mitigate this risk. acs.orgnih.gov

Purification and Quality Control

Following the labeling and conjugation reactions, the crude product is a mixture containing the desired radiopharmaceutical, unreacted starting materials, and free radiometals. Purification is essential to ensure high radiochemical purity (RCP) for preclinical evaluation.

Purification Methods: Common purification techniques include size-exclusion chromatography using gel filtration columns (e.g., PD-10) and solid-phase extraction (SPE). acs.orgsnmjournals.orgmdpi.com These methods effectively separate the high-molecular-weight radiolabeled biomolecule from smaller impurities.

Quality Control Analysis: A battery of tests is performed to characterize the final formulated product.

Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form. It is typically assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC). acs.orgsnmjournals.org Preclinical formulations often aim for an RCP of greater than 95% or 98%. snmjournals.org

Specific Activity: This measures the radioactivity per unit mass or mole of the compound (e.g., GBq/µmol). High specific activity is often desirable to minimize the administered mass of the targeting molecule. Reported specific activities for ⁶⁸Ga-labeled DOTA-maleimide conjugates have varied widely, from 11-16 GBq/µmol for a labeled adnectin to 740 MBq/µmol (0.74 GBq/µmol) for a labeled RGD peptide. acs.orgsnmjournals.org

Stability: The stability of the final radiopharmaceutical is evaluated by incubating it in relevant biological media, such as human serum or saline, at 37°C and analyzing its integrity over time. snmjournals.org

The following tables summarize formulation parameters and quality control data from various preclinical studies involving DOTA-maleimide derivatives.

Table 1: Preclinical Formulation Parameters for DOTA-Maleimide Based Radiopharmaceuticals This is an interactive table. Select different parameters to view the associated data.

| Biomolecule | Radionuclide | Labeling Conditions (pH, Temp, Time) | Purification Method | Reference |

| Adnectin (BMS-986192) | ⁶⁸Ga | pH 5.5, 50°C, 15 min | Gel filtration (PD-10) | snmjournals.org |

| Thiol-RGD Peptide | ⁶⁸Ga | pH 5.5, 95°C, 10 min (pre-labeling) | Desalting column (PD-10) | acs.org |

| Thiol-Folic Acid | ⁶⁸Ga | pH 5.5, 95°C, 10 min (pre-labeling) | Desalting column (PD-10) | acs.org |

| LFn Protein | ¹¹¹In | Acidic, 95°C (direct labeling) | Not specified | nih.gov |

| Affibody Molecule | ¹¹¹In | Not specified | Not specified | acs.org |

Table 2: Quality Control and Performance of DOTA-Maleimide Based Radiopharmaceuticals This is an interactive table. Select different parameters to view the associated data.

| Radiopharmaceutical | Radiochemical Purity (%) | Specific Activity | In Vitro Stability | Reference |

| ⁶⁸Ga-BMS-986192 | >98% | 11-16 GBq/µmol | Stable in human serum for 4h | snmjournals.org |

| ⁶⁸Ga-DOTA-RGD | ~100% | 740 MBq/µmol | Stable | acs.org |

| ⁶⁸Ga-DOTA-FA | ~100% | 555 MBq/µmol | Stable | acs.org |

| ¹¹¹In-[MMA-DOTA]-Affibody | Not specified | up to 7 GBq/mmol | Preserved target binding | acs.org |

| ⁶⁸Ga-DOTA-BSA | ~100% | 130 MBq/µmol | Stable | acs.org |

Preclinical in Vitro Evaluation of Maleimide Dota Ga Conjugates

Receptor Binding Affinity and Specificity Studies

The efficacy of a targeted radiopharmaceutical is fundamentally dependent on its ability to bind with high affinity and specificity to its intended molecular target on cancer cells. In vitro binding assays are therefore essential to characterize these properties for Maleimide-DOTA-GA conjugates.

Saturation Binding Assays for Dissociation Constant (K_d) and Receptor Density (B_max) Determination

Saturation binding assays are performed to quantify the binding affinity (dissociation constant, K_d) and the total number of available receptors (receptor density, B_max) on target cells. In these experiments, increasing concentrations of the radiolabeled this compound conjugate are incubated with a fixed number of cells until equilibrium is reached.

For instance, a study evaluating a ⁶⁸Ga-labeled DOTA-ZHER2:2891-Affibody molecule for PET imaging of HER2/neu expression used a saturation binding assay on MDA-MB-361 breast cancer cells. scispace.com The results indicated a single class of high-affinity binding sites with a mean K_d value of 1.4 ± 0.19 nM. scispace.com The B_max value was determined to be (9.7 ± 0.02) × 10⁵ receptors per cell. scispace.com Similarly, in the development of a DOTA-FAPI-maleimide tracer, saturation assays on HT-1080-FAP cells revealed a K_d of 0.70 ± 0.07 nM and a B_max of 7.94 ± 0.16 fmol/cell, indicating high affinity for Fibroblast Activation Protein (FAP). acs.org

These quantitative parameters are critical for comparing the binding characteristics of different conjugates and for predicting their in vivo targeting potential. A lower K_d value signifies higher binding affinity.

Table 1: Representative K_d and B_max Values from Saturation Binding Assays

| Conjugate | Cell Line | K_d (nM) | B_max | Reference |

|---|---|---|---|---|

| ⁶⁸Ga-DOTA-ZHER2:2891-Affibody | MDA-MB-361 | 1.4 ± 0.19 | (9.7 ± 0.02) × 10⁵ receptors/cell | scispace.com |

| DOTA-FAPI-maleimide | HT-1080-FAP | 0.70 ± 0.07 | 7.94 ± 0.16 fmol/cell | acs.org |

| ⁶⁴/natCu-NODAGA-JR11 (Antagonist) | Not Specified | 5.7 ± 0.95 | 4.1 ± 0.18 nM | researchgate.net |

| ⁶⁴/natCu-DOTA-TATE (Agonist) | Not Specified | 20.1 ± 4.4 | 0.48 ± 0.18 nM | researchgate.net |

Competitive Binding Assays with Reference Ligands

Competitive binding assays are conducted to determine the relative binding affinity of a new conjugate compared to a known reference ligand (competitor). These assays involve incubating the target cells with a fixed concentration of the radiolabeled conjugate in the presence of increasing concentrations of the unlabeled conjugate or a reference compound.

For example, in the preclinical evaluation of a ⁶⁸Ga-labeled adnectin (BMS-986192) conjugated with DOTA via a maleimide (B117702) linkage, a competitive radioligand binding assay was performed using PD-L1-positive U-698-M cells. snmjournals.org This study determined a half-maximal inhibitory concentration (IC50) of 2.0 ± 0.6 nM, demonstrating that the conjugated protein retained high target binding affinity. snmjournals.org Similarly, the specificity of various ¹¹¹In-labeled Affibody molecules conjugated with maleimide-DOTA was confirmed by showing that the introduction of the cysteine residue for conjugation did not negatively impact the affinity, with K_d values remaining in the picomolar range (e.g., 27 pM for ZHER2:2395-Cys). acs.org

Blocking experiments, a form of competitive binding, are also crucial. In these studies, a large excess of the unlabeled conjugate is co-injected with the radiolabeled version. A significant reduction in the uptake of the radiolabeled tracer in target cells or tissues in the presence of the blocker confirms specific, receptor-mediated binding. nih.govmdpi.com For instance, the uptake of ⁶⁸Ga-DOTA-RGD in MGC-803 tumors was significantly reduced when co-injected with an excess of unlabeled HS-RGD. nih.gov

Cellular Uptake and Internalization Mechanisms in Target Cell Lines

Understanding how a this compound conjugate is taken up and processed by target cells is vital, as it can influence the residence time of the radionuclide within the tumor and, consequently, the therapeutic efficacy and imaging quality.

Time-Dependent Cellular Accumulation Studies

These studies measure the uptake of the radiolabeled conjugate by target cells over time. Cells are incubated with the radiotracer for various durations, and the cell-associated radioactivity is quantified.

Studies with various ⁶⁸Ga-labeled DOTA-conjugated molecules have demonstrated time-dependent accumulation in target cells. For example, the cellular uptake and internalization of ¹⁷⁷Lu-labeled FAPI radioligands with albumin binders increased progressively over time. aacrjournals.org In another study, the uptake of ⁶⁸Ga-DOTA-RGD in MGC-803 tumors and ⁶⁸Ga-DOTA-FA in SKOV-3 tumors showed an increasing trend over time, with tumor-to-organ ratios peaking at later time points. acs.org Specifically, the radioactivity of ⁶⁸Ga-DOTA-FA in SKOV-3 cells increased from 5.62 ± 1.58% ID/g at 1 hour to 13.36 ± 2.86% ID/g at 3 hours post-injection. acs.org This increasing accumulation is often indicative of active internalization processes.

Analysis of Receptor-Mediated Endocytosis Pathways

Once a ligand binds to its receptor on the cell surface, the ligand-receptor complex is often internalized into the cell through a process called receptor-mediated endocytosis. dovepress.com This mechanism is particularly advantageous for therapeutic applications as it delivers the cytotoxic payload directly inside the cancer cell. dovepress.comjst.go.jp

To distinguish between membrane-bound and internalized radioactivity, an acid wash method is commonly employed. diva-portal.org After incubation with the radiolabeled conjugate, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer) which strips off surface-bound radioactivity, allowing for the separate measurement of the internalized fraction. diva-portal.org Studies on HER3-targeting affibody molecules and anti-HER2 Affibody molecules have utilized this method to demonstrate that the conjugates are internalized by the target cells. diva-portal.orgresearchgate.net The rate of internalization can vary depending on the target receptor and the specific conjugate design. For example, the internalization of ⁶⁸Ga-labeled anti-HER2 Affibody molecules was found to be slow, which is typical for this class of targeting molecules. diva-portal.org

The intracellular fate of the internalized conjugate, whether it is recycled back to the cell surface or trafficked to lysosomes for degradation, can also be investigated. For instance, studies with the antibody trastuzumab have shown that its trafficking can be influenced by drugs like geldanamycin, which can trigger its internalization into multivesicular endosomal bodies. molbiolcell.org

Cytotoxicity and Cell Viability Assays of Non-Radiolabeled Conjugates

Before a this compound conjugate is used to deliver a therapeutic radionuclide, it is essential to assess the cytotoxicity of the non-radiolabeled ("cold") conjugate itself. This ensures that any observed cell killing in subsequent radiotherapeutic studies is due to the radiation dose delivered by the radionuclide and not due to the inherent toxicity of the targeting molecule or the chelator.

Standard cell viability assays, such as the MTT or CCK8 assay, are used for this purpose. dovepress.com In these assays, cancer cells are incubated with increasing concentrations of the non-radiolabeled this compound conjugate. The cell viability is then measured to determine the concentration at which cell growth is inhibited by 50% (IC50). For example, in the development of antibody-drug conjugates (ADCs), cytotoxicity assays on various cell lines showed that the ADCs were highly toxic to cells expressing high levels of the target receptor (HER2), but not to cells with low expression levels, demonstrating target-specific cytotoxicity. jst.go.jp For a targeting vector intended purely for imaging, the ideal result is a high IC50 value, indicating low intrinsic cytotoxicity.

In Vitro Metabolite Identification and Biotransformation Pathways in Cellular Systems

The in vitro evaluation of this compound conjugates in cellular systems is fundamental to understanding their stability, metabolic fate, and the mechanisms by which the DOTA-GA chelator is processed within the cell. The biotransformation of these conjugates is primarily governed by the chemistry of the maleimide linker and the intracellular environment. When conjugated to a targeting molecule such as a peptide or antibody, the entire complex is subject to cellular uptake and processing pathways.

Research into the biotransformation of maleimide-based conjugates has identified several key pathways that influence their stability and lead to the formation of various metabolites. The principal reactions include the hydrolysis of the succinimide (B58015) ring and the potential for thiol exchange via a retro-Michael reaction. rsc.org For conjugates that are internalized by cells, lysosomal degradation represents a major pathway for metabolism. rsc.orgnih.gov

The primary biotransformation pathways observed in in vitro cellular studies are detailed below:

Succinimide Ring Hydrolysis: The thiosuccinimide linkage formed between the maleimide group and a thiol (e.g., a cysteine residue on a protein) can undergo hydrolysis. This reaction opens the succinimide ring to form a stable maleamic acid derivative. rsc.org This process is advantageous as it creates a more stable, irreversible linkage, preventing the deconjugation of the DOTA-GA moiety. rsc.orgacs.org The rate of hydrolysis can be influenced by the local chemical environment. rsc.org

Retro-Michael Reaction and Thiol Exchange: The Michael addition reaction between a maleimide and a thiol is potentially reversible. rsc.orgmdpi.com Under certain conditions, the conjugate can undergo a retro-Michael reaction, regenerating the maleimide and the free thiol of the biomolecule. The released this compound can then react with other available thiol-containing molecules, such as the abundant intracellular antioxidant glutathione (B108866) (GSH). acs.orgresearchgate.net This thiol exchange is a significant biotransformation pathway that can lead to the transfer of the radiolabeled chelator away from its intended target. mdpi.commdpi.com Studies using serum, a complex biological medium, have shown that maleimide-linker transfer to serum proteins like albumin can occur. mdpi.com

Lysosomal Degradation: For this compound conjugates attached to targeting ligands (e.g., antibodies), a common route of cellular entry is receptor-mediated endocytosis. nih.gov Following internalization, the conjugate is trafficked through the endosomal-lysosomal pathway. rsc.orgnih.gov The acidic environment (pH ~5) and the presence of potent proteases within the lysosomes lead to the degradation of the targeting protein or peptide. nih.gov If the linker itself is stable to enzymatic cleavage, this process results in the release of the this compound moiety attached to a single amino acid or a small peptide fragment, such as a DOTA-GA-maleimide-cysteine adduct. rsc.orgnih.gov

The identification of these metabolites is typically accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (MS) or, for radiolabeled conjugates, a radiometric detector, to separate and identify the parent conjugate and its various metabolic products. rsc.orgmdpi.com

The following tables summarize the key research findings regarding the biotransformation pathways and the potential metabolites identified in in vitro systems.

Detailed Research Findings

Table 1: Summary of In Vitro Biotransformation Pathways for this compound Conjugates

| Biotransformation Pathway | Description | Resulting Product Type | Significance |

|---|---|---|---|

| Succinimide Ring Hydrolysis | The covalent thiosuccinimide ring undergoes hydrolysis, opening the ring structure. rsc.org | Hydrolyzed, open-ring conjugate (Maleamic acid form). rsc.org | Forms a highly stable, irreversible bond, preventing linker reversal. rsc.orgacs.org |

| Retro-Michael Reaction (Thiol Exchange) | Reversal of the maleimide-thiol conjugation, which can be followed by reaction with other thiols (e.g., Glutathione). mdpi.commdpi.com | Deconjugated this compound and new thiol adducts (e.g., this compound-Glutathione). | A major pathway for instability, leading to off-target accumulation of the DOTA-GA chelator. mdpi.com |

| Lysosomal Degradation | Proteolytic breakdown of the carrier biomolecule (e.g., antibody) within the lysosome after cellular uptake. rsc.orgnih.gov | DOTA-GA-linker-amino acid adduct (e.g., DOTA-GA-maleimide-cysteine). rsc.orgnih.gov | Primary metabolic pathway for internalized protein conjugates, leading to small, cell-retained metabolites. |

Table 2: Potential In Vitro Metabolites of this compound Conjugates Identified in Cellular Systems

| Parent Compound/Conjugate | Potential Metabolite | Pathway of Formation | Analytical Evidence/Basis |

|---|---|---|---|

| This compound-Biomolecule | Hydrolyzed this compound-Biomolecule | Succinimide Ring Hydrolysis | Observed as a method to create stable linkages for antibody-drug conjugates. rsc.org |

| This compound-Biomolecule | This compound-Glutathione | Retro-Michael Reaction and Thiol Exchange | Maleimide conjugates are known to react with intracellular thiols like GSH. acs.orgresearchgate.net |

| This compound-Antibody | DOTA-GA-maleimide-Cysteine | Lysosomal Degradation | Based on the known metabolism of non-cleavable linkers in ADCs, which releases the drug-linker attached to the conjugating amino acid. rsc.org |

| [68Ga]Ga-dotamaleimide-AnxA5 | Small [68Ga]Ga-dotamaleimide-Cys adducts | In vivo metabolism (likely renal) | While stable in plasma in vitro, metabolites were detected in urine, suggesting the formation of small adducts. nih.gov |

Preclinical in Vivo Assessment and Molecular Imaging Potential of Maleimide Dota Ga Radiopharmaceuticals in Animal Models

Pharmacokinetic Profiling and Biodistribution Analysis in Murine and Other Relevant Animal Models

The in vivo behavior of a radiopharmaceutical is a critical determinant of its efficacy and safety. Pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the compound, alongside biodistribution analyses that quantify its accumulation in various tissues, are fundamental to preclinical assessment.

Time-Dependent Organ Distribution and Clearance Kinetics in Healthy Animals

In healthy animal models, the time-dependent organ distribution and clearance kinetics of Maleimide-DOTA-GA based radiopharmaceuticals are evaluated to understand their in vivo stability and excretion pathways. For instance, a ⁶⁸Ga-labeled maleimide-monoamide-DOTA ([⁶⁸Ga]Ga-DM) demonstrated high retention in the blood, with a biological half-life of 190.15 ± 24.14 minutes, suggesting its potential for blood pool imaging. acs.orgnih.gov Biodistribution studies in healthy mice showed that at 2 minutes post-injection, the tracer primarily accumulated in the kidneys, blood, and lungs. nih.gov However, the kidney uptake dropped rapidly, indicating that unbound tracer is quickly cleared through the renal system. nih.gov The prolonged circulation time of [⁶⁸Ga]Ga-DM is attributed to its rapid and stable binding to albumin in the blood. nih.gov

Studies with other ⁶⁸Ga-DOTA conjugated molecules have shown that metabolism primarily occurs through the liver and kidneys. acs.org The radioactivity in most normal tissues and organs tends to decrease over time. acs.org For example, with ⁶⁸Ga-DOTA-RGD, accumulation in most tissues and organs significantly decreased at 3 hours post-injection compared to 1 hour. acs.org

Interactive Data Table: Biodistribution of [⁶⁸Ga]Ga-DM in Healthy Mice (%ID/g)

| Time Post-Injection | Blood | Kidneys | Lungs | Heart | Liver |

| 2 min | 22.22 ± 1.34 | 46.61 ± 10.71 | 19.27 ± 2.62 | 8.12 ± 0.68 | 5.90 ± 0.36 |

| 5 min | 17.21 ± 0.34 | 19.46 ± 6.92 | - | - | - |

| 30 min | 12.33 ± 1.37 | - | - | - | - |

| 60 min | 9.68 ± 0.56 | - | - | - | - |

| 120 min | 8.22 ± 1.84 | - | - | - | - |

| 180 min | 7.47 ± 0.65 | - | - | - | - |

Data presented as mean ± standard deviation. Data sourced from Feng et al., 2022. nih.gov

Tumor-to-Organ Ratios and Target Specificity in Disease Xenograft Models

A crucial aspect of a targeted radiopharmaceutical is its ability to accumulate specifically at the disease site, leading to high tumor-to-organ ratios. This is typically evaluated in animal models bearing xenografts of human tumors.

For example, a ⁶⁸Ga-labeled adnectin, ⁶⁸Ga-BMS-986192, which targets PD-L1, showed high uptake in PD-L1-positive tumors (9.0 ± 2.1 %ID/g at 1 hour post-injection) and negligible uptake in PD-L1-negative tumors (0.6 ± 0.1 %ID/g). snmjournals.org The specificity of this uptake was confirmed by a blocking study where co-injection of an excess of the unlabeled adnectin reduced tumor uptake by over 80%. snmjournals.org

Similarly, studies with ⁶⁸Ga-DOTA-RGD in an MGC-803 subcutaneous tumor model, which has high αvβ3 expression, revealed a high uptake in tumors that increased over time, with the tumor-to-organ ratio peaking at 180 minutes post-injection. acs.org The tumor uptake of ⁶⁸Ga-DOTA-RGD was significantly blocked by co-injection of a non-radiolabeled competitor, demonstrating its targeting specificity. acs.org In another study, ⁶⁸Ga-DOTA-FA showed significant uptake in SKOV-3 tumors, which was also effectively blocked by a competitor. acs.org

The use of different chelators can also influence biodistribution and tumor-to-organ ratios. For instance, a comparison between ⁶⁸Ga-DOTA-ZHER2:2395 and ⁶⁸Ga-NODAGA-ZHER2:2395 showed that the NODAGA-conjugated version provided significantly higher tumor-to-liver and tumor-to-spleen ratios, which could be advantageous for detecting metastases in these organs. diva-portal.org

Interactive Data Table: Tumor-to-Organ Ratios of Various ⁶⁸Ga-DOTA-GA Radiopharmaceuticals

| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |

| ⁶⁸Ga-DOTA-RGD | MGC-803 | 1 h | 3.13 ± 0.15 | - | - |

| ⁶⁸Ga-DOTA-RGD | MGC-803 | 3 h | 4.46 ± 0.40 | - | - |

| ¹¹¹In-DOTA-Z09591 | U-87 MG | 2 h | - | 28 ± 14 | 9 ± 4 |

| ⁶⁸Ga-BMS-986192 | PD-L1+ | 1 h | - | - | - |

Data presented as mean ± standard deviation. Data sourced from multiple studies. acs.orgsnmjournals.org

Advanced Molecular Imaging Capabilities (PET, SPECT, MRI) in Preclinical Setting

The versatility of the DOTA chelator allows for the labeling of this compound conjugates with various radionuclides suitable for different imaging modalities, including PET, Single Photon Emission Computed Tomography (SPECT), and even in conjunction with Magnetic Resonance Imaging (MRI) for dual-modality probes. nih.govdovepress.com

Imaging Protocol Optimization and Image Acquisition in Animal Studies

Optimizing imaging protocols is essential for obtaining high-quality images with good contrast. This involves determining the optimal time for image acquisition after tracer injection. For instance, with ¹¹¹In-MMA-DOTA-Z9591, while tumor-to-organ ratios increased significantly between 1 and 2 hours post-injection, there was little change between 2 and 4 hours, suggesting an optimal imaging window in the later time points. snmjournals.org Small-animal PET/CT scanners are commonly used for these studies, with animals kept under anesthesia and their body temperature maintained during the scan. acs.org The choice of radionuclide also plays a role; the 68-minute half-life of ⁶⁸Ga allows for imaging at later time points, such as 2 hours post-injection, to achieve higher contrast for visualizing small metastases. diva-portal.org

Quantitative Image Analysis and Interpretation of Radiotracer Uptake

Quantitative analysis of PET and SPECT images allows for the non-invasive measurement of radiotracer uptake in tumors and other organs. This is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as standardized uptake values (SUV). amegroups.org For example, PET imaging of mice with ⁶⁸Ga-BMS-986192 clearly visualized PD-L1-expressing xenografts, and the tracer uptake correlated with PD-L1 expression levels confirmed by ex vivo analysis. snmjournals.org Similarly, PET imaging with ⁶⁸Ga-DOTA-RGD in MGC-803 tumor-bearing mice showed a clear tumor uptake at 1 hour, which remained significant at 3 hours, resulting in high tumor-to-background contrast. acs.org Quantitative analysis of such images provides valuable information on the targeting efficiency and potential diagnostic utility of the radiopharmaceutical. snmjournals.orgamegroups.org

Dosimetry Considerations and Radiation Dose Distribution in Preclinical Animal Models for Therapeutic Applications

When considering therapeutic applications using radionuclides like Lutetium-177 (B1209992), it is crucial to estimate the radiation dose delivered to the tumor and healthy organs. Preclinical dosimetry studies in animal models are performed to predict the radiation dose distribution in humans. These studies involve collecting biodistribution data at multiple time points to calculate the residence time of the radiopharmaceutical in each organ. wustl.edu

While the short half-life of ⁶⁸Ga makes it unsuitable for direct pre-therapeutic dosimetry for long-lived therapeutic radionuclides, the pharmacokinetic data obtained from ⁶⁸Ga-labeled analogues can sometimes be used to predict the radiation doses of their therapeutic counterparts, such as those labeled with ¹⁷⁷Lu. thno.org This is particularly relevant when the pharmacokinetic profiles of the diagnostic and therapeutic agents are similar. thno.org For example, biodistribution data from mice can be extrapolated to estimate human organ radiation doses using standard methods like the Medical Internal Radiation Dose (MIRD) methodology. wustl.edu

Future Research Directions and Translational Perspectives for Maleimide Dota Ga Based Radiopharmaceuticals

Exploration of Novel Targeted Theranostic Strategies Utilizing Maleimide-DOTA-GA Conjugates

The concept of theranostics, which combines diagnostic imaging and targeted radionuclide therapy within a single agent, represents a paradigm shift towards personalized medicine. mdpi.comnih.gov this compound is a key enabler of this strategy, allowing the same targeting molecule to be labeled with either a diagnostic positron emission tomography (PET) isotope, such as gallium-68 (B1239309) (⁶⁸Ga), or a therapeutic beta- or alpha-emitting isotope, like lutetium-177 (B1209992) (¹⁷⁷Lu) or yttrium-90 (B1217062) (⁹⁰Y). smolecule.comnih.gov

Future research is intensely focused on identifying novel molecular targets and developing highly specific ligands to conjugate with this compound. A prominent area of investigation involves targeting the tumor microenvironment. For example, Fibroblast Activation Protein (FAP) is highly overexpressed in the stroma of many cancers, making it an attractive target. frontiersin.orgresearchgate.net Recent studies have demonstrated the development of a DOTA-FAPI-maleimide conjugate, where FAPI is a potent inhibitor of FAP. acs.orgnih.gov This agent was successfully labeled with ⁶⁸Ga for PET imaging and ¹⁷⁷Lu for therapy. The maleimide (B117702) component was strategically used to create an albumin-binding entity, which extends the agent's circulation time in the blood, leading to enhanced tumor uptake and retention. acs.orgnih.gov Preclinical results showed high specificity and affinity, with tumor uptake of the ¹⁷⁷Lu-labeled version reaching over 5% of the injected dose per gram (%ID/g) at 24 hours post-injection. acs.orgnih.gov

Another promising strategy involves targeting cell surface receptors like integrin αvβ3, which is crucial for tumor angiogenesis and metastasis. Researchers have developed a molecule incorporating DOTA and maleimide (DMEB) and conjugated it to a cyclic RGD peptide that targets this integrin. nih.gov When radiolabeled with copper-64 (⁶⁴Cu) for PET imaging, the conjugate showed enhanced tumor accumulation. The therapeutic counterpart, labeled with ⁹⁰Y, demonstrated significant efficacy, leading to the elimination of established tumors in mouse models. nih.gov These findings highlight the potential of this compound conjugates to transform targeted agents into powerful theranostic entities.

| Targeting Moiety | Target | Diagnostic Isotope (Use) | Therapeutic Isotope (Use) | Key Preclinical Findings | Reference(s) |

| FAPI-Maleimide | Fibroblast Activation Protein (FAP) | ⁶⁸Ga (PET Imaging) | ¹⁷⁷Lu (Radionuclide Therapy) | High affinity (IC₅₀: 1.20 nM; Kd: 0.70 nM); Extended blood half-life (7.11 h); High tumor uptake ([¹⁷⁷Lu]Lu-DOTA-FAPI-maleimide: 5.04 ± 1.67 %ID/g at 24h). | acs.org, nih.gov |

| c(RGDfK) Peptide | Integrin αvβ3 | ⁶⁴Cu (PET Imaging) | ⁹⁰Y (Radionuclide Therapy) | Prolonged circulation and enhanced tumor uptake compared to non-albumin-binding RGD conjugates; ⁹⁰Y-labeled conjugate eliminated existing tumors in mice. | nih.gov |

Development of Multi-Modal Imaging Probes and Advanced Diagnostic Systems

Modern diagnostics increasingly relies on combining the strengths of different imaging modalities to gain a more comprehensive understanding of disease. This compound is instrumental in the creation of multi-modal imaging probes that can be detected by two or more techniques, such as PET and magnetic resonance imaging (MRI), or PET and optical imaging (OI). acs.orgnih.gov These hybrid probes provide complementary information, merging the high sensitivity and quantitative nature of PET with the high-resolution anatomical detail of MRI or the real-time capabilities of optical imaging. nih.gov

A key research direction is the development of PET/MRI probes. One successful approach involved using superparamagnetic iron oxide nanoparticles (SPIOs) as a core platform. nih.gov The SPIOs provide contrast for MRI, while their surface was functionalized with DOTA for chelating ⁶⁴Cu (for PET) and with a maleimide linker to attach cyclic RGD peptides for targeting integrin αvβ3. nih.gov This design creates a single agent capable of providing both functional PET data and anatomical MRI data on tumor expression of integrins.

Similarly, PET/OI probes are being developed for applications ranging from preclinical research to image-guided surgery. acs.orgresearchgate.net A novel chemical strategy allows for the creation of a dually-labeled peptide probe where a targeting peptide is functionalized with both a metal chelator for ⁶⁸Ga radiolabeling (for PET) and a maleimide-derivatized fluorophore, such as cyanine (B1664457) 5.5, for optical detection. acs.org The maleimide-thiol reaction provides a highly efficient and site-specific method for attaching the fluorescent component. acs.orgresearchgate.net This approach enables researchers to visualize biological processes across different scales, from whole-body PET scans to microscopic fluorescence imaging of tissues.

| Modalities | Probe Composition | Targeting Strategy | Function of this compound Component | Reference(s) |

| PET / MRI | SPIO nanoparticle core, DOTA-⁶⁴Cu, PEG-maleimide linker, RGD peptide | Integrin αvβ3 | DOTA chelates ⁶⁴Cu for PET imaging; the maleimide group on the linker attaches the targeting peptide. | nih.gov |

| PET / Optical Imaging (OI) | Cyclic peptide, metal chelator (e.g., AAZTA/DOTA)-⁶⁸Ga, cyanine 5.5-maleimide | Tumor receptors (e.g., αvβ3 integrin via RGD peptide) | DOTA chelates ⁶⁸Ga for PET imaging; a maleimide-functionalized dye is attached to the peptide via a thiol group. | acs.org, researchgate.net |

| PET / Imaging | Antibody, Mal-DOTA-⁶⁴Cu | Cell surface antigens (e.g., HER2) | Site-specifically conjugates to the antibody via the maleimide group and chelates ⁶⁴Cu for PET imaging. | mdpi.com |

Integration with Nanotechnology and Smart Drug Delivery Platforms for Enhanced Targeting

The convergence of nanotechnology with this compound-based radiopharmaceuticals offers transformative potential for cancer diagnosis and therapy. annualreviews.org Nanoparticles, such as liposomes, polymers, and metallic nanoparticles, serve as versatile platforms that can be engineered to improve the pharmacokinetic properties and targeting efficiency of radiolabeled agents. nih.govnih.gov The maleimide group is particularly useful in this context, enabling the straightforward and stable conjugation of DOTA-GA-chelated radionuclides onto the surface of thiol-modified nanoparticles. nih.govgoogle.com

Gold nanoparticles (AuNPs) have been explored as carriers for radioimaging agents. google.com Their surface can be functionalized with maleimide-terminated ligands, providing a template for attaching DOTA-GA and targeting biomolecules. This approach leverages the unique physical properties of gold for potential integration into other imaging or therapeutic modalities. google.com

Magnetic iron oxide nanoparticles are also being developed as multifunctional theranostic platforms. annualreviews.orgnih.gov These nanoparticles, which can serve as MRI contrast agents, can be surface-engineered to present maleimide groups. nih.gov This allows for the attachment of thiol-containing targeting ligands and DOTA-GA, creating a sophisticated system for targeted, multimodal imaging and drug delivery. nih.govnih.gov By integrating this compound onto such nanocarriers, researchers can create "smart" systems that offer enhanced payload capacity, controlled release profiles, and improved accumulation at the target site through a combination of passive (the enhanced permeability and retention effect) and active targeting. cd-bioparticles.net

| Nanoplatform | Functionalization Strategy | Application | Advantages of Integration | Reference(s) |

| Gold Nanoparticles (AuNPs) | Surface functionalized with maleimide-terminated ligands for linking DOTA-GA conjugates. | Radioimaging delivery vehicle | High chemical stability, low toxicity, and easily modifiable surface for creating multimodal probes. | google.com |

| Superparamagnetic Iron Oxide Nanoparticles (SPIOs) | Coated with polymer and functionalized with DOTA and a PEG-maleimide linker for peptide attachment. | PET/MR dual-modal imaging | Combines MRI contrast from the nanoparticle core with PET imaging from the chelated radionuclide. | nih.gov |

| Magnetic Nanocarriers | Nanoparticle core with surface functionalization via a thiol-maleimide reaction. | Targeted delivery of nanobodies | Enables specific cell targeting by conjugating nanobodies to a trackable nanocarrier. | nih.gov |

| Liposomes / Polymers | Can be embedded with or surface-conjugated to this compound. | Targeted drug and radionuclide delivery | Enhances drug loading capacity, improves controlled release, and enables co-delivery of multiple agents. | cd-bioparticles.net, cd-bioparticles.net |

Challenges and Opportunities in Bridging Preclinical Research to First-in-Human Studies

The translation of promising this compound-based radiopharmaceuticals from preclinical models to clinical use is a complex process fraught with challenges but also filled with significant opportunities. rsc.org A primary challenge is in the area of manufacturing and quality control. The synthesis of these agents must be robust, reproducible, and compliant with current Good Manufacturing Practice (cGMP) standards. thno.org A critical issue is that the high temperatures often required for labeling DOTA with radionuclides can damage heat-sensitive biomolecules like antibodies or peptides. nih.govacs.org Furthermore, ensuring the stability of the radiolabeled conjugate in vivo is paramount; instability of the DOTA-radiometal complex can lead to the release of the radionuclide, resulting in poor image quality and unintended radiation exposure to healthy tissues. nih.gov

Another significant hurdle is the high failure rate of oncological drugs in clinical trials; less than 5% of agents that show promise in preclinical stages ultimately gain regulatory approval. rsc.org This "translational gap" is influenced by factors including tumor heterogeneity and the development of resistance, which may not be fully captured in preclinical models. Rigorous preclinical evaluation and the identification of predictive biomarkers are essential to increase the chances of clinical success. rsc.org

Despite these challenges, there are substantial opportunities. A major advance is the development of kit-based formulations. acs.org These "cold kits" contain the non-radioactive components (e.g., the this compound conjugate) in a stable, ready-to-use format, allowing for simple, on-site radiolabeling at the clinical facility. This approach simplifies logistics, reduces the need for complex radiochemistry infrastructure, and facilitates wider adoption. acs.org An innovative strategy that supports this is a modified two-step labeling process where the this compound is first radiolabeled under optimal conditions before being conjugated to the sensitive biomolecule under mild, physiological conditions, thereby preserving the biomolecule's integrity. nih.govacs.org

The greatest opportunity lies in the power of the theranostic approach for personalized medicine. mdpi.comnih.gov By performing an initial PET scan with a ⁶⁸Ga-labeled this compound conjugate, clinicians can non-invasively confirm the presence and accessibility of the molecular target in a specific patient. Only those patients who show positive uptake on the diagnostic scan would then proceed to receive the therapeutic version of the agent (e.g., labeled with ¹⁷⁷Lu). This strategy allows for the precise selection of patients most likely to benefit from the treatment, maximizing efficacy while sparing non-responders from potential side effects.

| Aspect | Challenges | Opportunities |

| Manufacturing & Chemistry | - cGMP-compliant, scalable synthesis. thno.org- Harsh labeling conditions (e.g., heat) can damage biomolecules. acs.org- Ensuring high radiochemical purity and specific activity. snmjournals.org | - Development of "cold kits" for easy, on-site radiolabeling. acs.org- Improved labeling strategies (e.g., pre-labeling the chelator) to protect sensitive molecules. nih.gov- Development of superior chelators with milder labeling conditions. nih.govsnmjournals.org |

| In Vivo Performance | - In vivo instability of some radiometal-chelator complexes (e.g., ⁶⁴Cu-DOTA) can lead to off-target effects. nih.gov- Unfavorable pharmacokinetics (e.g., rapid clearance) can limit tumor uptake. nih.gov | - Chemical modifications (e.g., albumin binders) to improve circulation time and tumor retention. acs.org- Use of nanotechnology platforms to optimize delivery and pharmacokinetics. nih.gov |

| Clinical Translation | - High failure rate of anticancer agents between preclinical and clinical phases. rsc.org- Accurately predicting human dosimetry and potential toxicity from preclinical models. researchgate.net- Navigating complex regulatory approval pathways. nih.gov | - Theranostic approach enables patient selection based on diagnostic imaging, personalizing therapy. mdpi.comnih.gov- Non-invasive monitoring of target expression and treatment response. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key structural components of Maleimide-DOTA-GA, and how do they contribute to its function in bioconjugation?

- This compound comprises three functional units: (1) the maleimide group for thiol-specific covalent bonding to cysteine residues, (2) the DOTA macrocycle for chelating radiometals (e.g., gadolinium, lutetium) in imaging or therapy, and (3) the glutaric acid (GA) spacer modulating solubility and steric accessibility. Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential to confirm structural integrity and purity (>95%) during synthesis .

Q. Which experimental techniques are critical for validating the stability of this compound conjugates under physiological conditions?

- Stability assays should include:

- pH-dependent hydrolysis studies (e.g., UV-Vis spectroscopy to monitor maleimide reactivity over time).

- Metal-chelation efficiency via inductively coupled plasma mass spectrometry (ICP-MS) to quantify retained radiometals.

- Long-term storage stability assessments using HPLC and mass spectrometry to detect degradation products (store at -20°C, dry, and protected from light) .

Q. How does the maleimide group enable site-specific labeling of biomolecules, and what are common pitfalls in conjugation efficiency?

- The maleimide group reacts selectively with free thiol groups (-SH) at pH 6.5–7.5. Key methodological considerations:

- Reduction of disulfide bonds (e.g., using tris(2-carboxyethyl)phosphine, TCEP) to expose cysteine residues.

- Quenching unreacted maleimide with excess mercaptoethanol post-conjugation to prevent nonspecific binding.

- Efficiency is quantified via SDS-PAGE or size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize maleimide hydrolysis while maximizing conjugation yield?

- Hydrolysis competes with thiol-maleimide conjugation, especially at alkaline pH. Strategies include:

- Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.0–7.2 for balanced reactivity.

- Temperature control : Conduct reactions at 4°C to slow hydrolysis.

- Stoichiometric titration : Employ a 1.5:1 molar ratio (maleimide:thiol) to account for hydrolysis losses. Validate via LC-MS .

Q. What analytical approaches resolve discrepancies between theoretical and observed chelation efficiency of DOTA in this compound complexes?

- Discrepancies often arise from incomplete metal loading or competing ions. Methods to address this:

- Competitive binding assays : Compare DOTA’s affinity for target metals (e.g., Lu³⁺) vs. endogenous ions (e.g., Ca²⁺, Mg²⁺) using ICP-MS.

- Chelation kinetics : Monitor time-resolved metal incorporation via fluorescence anisotropy or radio-TLC.

- Data normalization : Account for batch-specific purity variations using internal standards .

Q. How should researchers design experiments to assess batch-to-batch variability in this compound synthesis?

- Implement a quality-by-design (QbD) framework :

- Critical quality attributes (CQAs) : Define thresholds for purity (≥95%), maleimide reactivity (via Ellman’s assay), and residual solvents (GC-MS).

- Multivariate analysis : Use design-of-experiments (DoE) software to test factors like reaction time, temperature, and reagent ratios.

- Statistical control charts : Track variability across batches to identify outliers .

Q. What methodologies validate the specificity of this compound conjugates in live-cell imaging vs. off-target interactions?

- Combine flow cytometry and confocal microscopy with controls:

- Blocking studies : Pre-treat cells with excess free thiols (e.g., glutathione) to confirm maleimide specificity.

- Competitive ligands : Use non-radioactive DOTA competitors (e.g., DOTA-NHS) to isolate chelation-dependent signals.

- Proteomic analysis : Digest conjugates and identify binding partners via LC-MS/MS .

Data Analysis and Contradiction Resolution

Q. How can conflicting reports on this compound’s stability in serum be systematically addressed?

- Meta-analysis framework :

- Variable isolation : Compare studies based on serum concentration (e.g., 10% vs. 50% fetal bovine serum), incubation time, and temperature.

- Degradation product profiling : Use tandem mass spectrometry to identify serum protease-specific cleavage sites.

- Cross-lab validation : Reproduce experiments using standardized protocols (e.g., ISO guidelines) .

Q. What statistical models are appropriate for correlating this compound’s structural modifications with in vivo biodistribution data?

- Apply multivariate regression or machine learning (e.g., partial least squares regression) to model relationships between:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro